1-Ethyl-5-octylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-octylpyrrolidin-2-one is an organic compound belonging to the class of pyrrolidin-2-ones It is characterized by a pyrrolidinone ring substituted with an ethyl group at the first position and an octyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-octylpyrrolidin-2-one can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring followed by the introduction of the ethyl and octyl substituents. One common method involves the reaction of 1-octylamine with ethyl acrylate to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like palladium on carbon, with the reaction being carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-octylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-5-octylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a solvent in the formulation of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-5-octylpyrrolidin-2-one involves its interaction with lipid membranes, where it can alter membrane fluidity and permeability. This is primarily due to its amphiphilic structure, which allows it to integrate into lipid bilayers. The compound may also interact with specific proteins or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Octylpyrrolidin-2-one: Similar structure but lacks the ethyl group, leading to different physicochemical properties.
1-Ethylpyrrolidin-2-one: Lacks the octyl group, resulting in different solubility and interaction profiles.
2-Pyrrolidinone: The simplest member of the pyrrolidinone family, used as a precursor in the synthesis of more complex derivatives.
Uniqueness: 1-Ethyl-5-octylpyrrolidin-2-one is unique due to its dual substitution pattern, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and drug delivery systems .
Properties
CAS No. |
80444-75-3 |
---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
1-ethyl-5-octylpyrrolidin-2-one |
InChI |
InChI=1S/C14H27NO/c1-3-5-6-7-8-9-10-13-11-12-14(16)15(13)4-2/h13H,3-12H2,1-2H3 |
InChI Key |
TXBGBSIYQLNVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(=O)N1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.